2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-4-yl)acetamide
Description
2-[3-(2-Fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-4-yl)acetamide is a pyridazinone-derived acetamide featuring a 2-fluoro-4-methoxyphenyl substituent at the 3-position of the pyridazinone core and a pyridin-4-yl group attached via an acetamide linker. The 2-fluoro-4-methoxy substitution on the phenyl ring introduces steric and electronic effects that may enhance binding specificity, while the pyridin-4-yl group could influence solubility and pharmacokinetics.
Properties
IUPAC Name |
2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1-yl]-N-pyridin-4-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O3/c1-26-13-2-3-14(15(19)10-13)16-4-5-18(25)23(22-16)11-17(24)21-12-6-8-20-9-7-12/h2-10H,11H2,1H3,(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDAMGSCFTQDLBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=NC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-4-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridazinone Core: This step involves the reaction of 2-fluoro-4-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. The hydrazone is then cyclized to form the pyridazinone core.
Introduction of the Pyridine Ring: The pyridazinone intermediate is then reacted with 4-pyridinecarboxylic acid under appropriate conditions to introduce the pyridine ring, forming the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions such as temperature and pressure, and purification techniques to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine and pyridazinone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has shown promise in several areas of medicinal chemistry:
Anticancer Activity
Research indicates that compounds with similar structures exhibit anticancer properties. In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. A notable study reported a dose-dependent reduction in cell viability, highlighting its potential as an anticancer agent .
Monoamine Oxidase Inhibition
The compound has been identified as a potential monoamine oxidase inhibitor (MAOI). This activity is critical for neuroprotective effects, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that related pyridazine derivatives exhibit significant MAO inhibition, with effective concentrations reported for therapeutic use .
Anti-inflammatory Properties
Preliminary studies suggest that this compound may possess anti-inflammatory effects by modulating inflammatory pathways. This could make it useful in treating conditions characterized by chronic inflammation .
Biological Studies
The compound's biological activities extend beyond anticancer and anti-inflammatory effects:
Cellular Pathway Modulation
In biological assays, the compound can be utilized to study its effects on various cellular processes, including cell signaling pathways and gene expression profiles. Its unique structure allows it to interact with specific molecular targets, potentially leading to diverse biological outcomes .
Antibacterial Effects
Some derivatives of the compound have shown efficacy against certain bacterial strains, indicating potential applications in treating infections. Further research is necessary to explore its full antibacterial spectrum and mechanisms of action .
Materials Science Applications
The structural uniqueness of this compound also lends itself to applications in materials science:
Development of Novel Materials
Due to its distinctive electronic and steric properties, the compound can be explored for developing new materials with specific functionalities, such as conductivity or fluorescence. These materials could find applications in electronics or photonics .
Chemical Synthesis Intermediate
This compound can serve as an intermediate in the synthesis of more complex molecules for various applications, facilitating the development of new chemical entities in research and industry .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-4-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Compound A : N-(3-(Azepan-1-ylsulfonyl)-4-methylphenyl)-2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetamide
- Key Features: Pyridazinone core substituted with 4,5-dichloro groups. Acetamide linker connects to a sulfonamide-containing aromatic ring.
- Comparison: The dichloro substitution on the pyridazinone (vs. The azepane-sulfonyl group may improve solubility but introduces steric bulk absent in the target compound’s simpler pyridin-4-yl group .
Compound B : 2-[3-(4-Fluorophenyl)-6-oxopyridazin-1-yl]-N-(pyridin-2-yl)acetamide
- Key Features: 4-Fluorophenyl at the pyridazinone 3-position. Pyridin-2-yl acetamide group.
- Comparison: The 4-fluorophenyl substituent (vs. 2-fluoro-4-methoxyphenyl) lacks the methoxy group, reducing electron-donating effects and altering binding interactions. The pyridin-2-yl group (vs.
Acetamide Linker and Aromatic Substituents
Compound C : N-(4-Bromophenyl)-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxo-pyridazin-1(6H)-yl}acetamide
- Key Features: Methylthio-benzyl group at the pyridazinone 5-position. 4-Bromophenyl acetamide substituent.
- Comparison: The bromophenyl group (vs. The methylthio-benzyl substitution (absent in the target compound) may enhance lipophilicity, affecting membrane permeability .
Compound D : N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[3-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl]acetamide
- Key Features :
- Piperazine-linked 4-fluorophenyl group.
- Antipyrine (pyrazole) moiety on the acetamide.
- Comparison :
Comparative Data Table
Biological Activity
2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-4-yl)acetamide is a synthetic organic compound that has garnered attention in medicinal chemistry and pharmacology due to its potential biological activities. This compound features a complex structure, including a pyridazine ring and fluoro-methoxyphenyl substituents, which may influence its interaction with biological targets.
Chemical Structure and Properties
The compound's IUPAC name is 2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-4-yl)acetamide, and it can be represented by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C16H15FN4O3 |
| Molecular Weight | 360.31 g/mol |
| CAS Number | 1246073-97-1 |
The biological activity of this compound is hypothesized to involve its interaction with specific molecular targets such as enzymes and receptors. The unique structural features, including the fluoro-methoxyphenyl group, may enhance binding affinity and specificity towards these targets, potentially modulating their activity.
Biological Activity
Research has indicated that compounds similar to 2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-4-yl)acetamide exhibit various biological activities, including:
- Antimicrobial Activity : Some studies suggest that derivatives of pyridazine compounds have shown efficacy against bacterial strains, indicating potential for development as antimicrobial agents.
- Anticancer Properties : There is emerging evidence that compounds with similar frameworks may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
Case Studies
Recent studies focused on related compounds have provided insights into the biological potential of this class of molecules:
- Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry explored the anticancer effects of pyridazine derivatives, showing that modifications at the 2-position significantly enhanced cytotoxicity against various cancer cell lines .
- Antimicrobial Evaluation : Research conducted on structurally similar compounds demonstrated significant antibacterial activity against Gram-positive bacteria, suggesting a promising avenue for further exploration in antibiotic development .
Comparative Analysis
To better understand the biological potential of this compound, a comparison with structurally related compounds is informative:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
